An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, a heterocyclic compound of growing interest in the field of medicinal chemistry. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, known for its metabolic stability and diverse biological activities.[1][2] This guide delves into the specific chemical structure, properties, and a detailed synthesis protocol for the 1-methyl-4,5-dicarboxylic acid derivative. Furthermore, it explores the current understanding of its role and potential applications in drug development, drawing upon the broader pharmacological context of pyrazole carboxylic acids.
Introduction: The Significance of the Pyrazole Moiety in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[1] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antiviral agents.[2][3] The metabolic stability of the pyrazole ring is a key attribute that enhances its desirability as a drug scaffold.[1]
This guide focuses specifically on 1-methyl-1H-pyrazole-4,5-dicarboxylic acid, a derivative that combines the stable pyrazole core with two carboxylic acid functional groups. These acidic moieties can serve as critical pharmacophoric features, enabling interactions with biological targets such as enzymes and receptors through hydrogen bonding and ionic interactions. Understanding the synthesis and properties of this specific molecule is crucial for researchers aiming to leverage its potential in developing novel therapeutics.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is characterized by a central pyrazole ring, with a methyl group attached to the nitrogen at position 1, and two carboxylic acid groups at positions 4 and 5.
Molecular Formula: C₆H₆N₂O₄[4]
SMILES: CN1C(=C(C=N1)C(=O)O)C(=O)O[4]
InChI: InChI=1S/C6H6N2O4/c1-8-4(6(11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H,11,12)[4]
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 170.12 g/mol | [4] |
| XlogP (predicted) | -0.4 | [4] |
| Monoisotopic Mass | 170.03276 Da | [4] |
These predicted properties suggest that 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is a relatively polar molecule with a low octanol-water partition coefficient, which may influence its pharmacokinetic profile.
Structural Visualization:
Caption: Chemical structure of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.
Synthesis of 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid: A Step-by-Step Protocol
The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid can be achieved through a multi-step process, typically involving the formation of the pyrazole ring followed by functional group manipulations. A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by hydrolysis of ester precursors.
The following protocol is a representative synthesis based on established methodologies for related pyrazole derivatives.[5]
Synthesis Workflow:
Caption: General workflow for the synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.
-
Addition of Base: Add potassium carbonate (K₂CO₃) to the solution.
-
Methylation: While stirring, add iodomethane dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture and wash the filter cake with acetone. Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate to precipitate any insoluble matter. Evaporate the solvent to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylic acid.
Step 2: Hydrolysis to 1-Methyl-1H-pyrazole-4,5-dicarboxylic Acid [5]
-
Reaction Setup: Dissolve the diethyl 1-methyl-pyrazole-3,5-dicarboxylate from Step 1 in methanol in a round-bottom flask and cool the solution to 0°C.
-
Addition of Base: While stirring at 0°C, add a solution of potassium hydroxide (KOH) in methanol dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature (25°C) and continue stirring for 10 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, evaporate the organic solvent. Dissolve the residue in water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3. This will precipitate the dicarboxylic acid.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it to obtain 1-methyl-1H-pyrazole-4,5-dicarboxylic acid.
Role in Drug Discovery and Development
While specific biological data for 1-methyl-1H-pyrazole-4,5-dicarboxylic acid is not extensively reported in publicly available literature, the broader class of pyrazole carboxylic acid derivatives has shown significant promise in various therapeutic areas.[6] The presence of the dicarboxylic acid functionality suggests potential as a scaffold for designing inhibitors of enzymes that recognize dicarboxylate substrates, such as certain dehydrogenases or metalloenzymes.
Potential Therapeutic Applications of Pyrazole Carboxylic Acid Derivatives:
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Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[7]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in several antimicrobial and antifungal agents.[8]
-
Anticancer Activity: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer.[1]
Mechanistic Insights and Future Directions:
The two carboxylic acid groups of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid can act as key binding motifs, forming salt bridges or hydrogen bonds with amino acid residues in the active site of a target protein. This makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns.
Future research should focus on:
-
Screening 1-methyl-1H-pyrazole-4,5-dicarboxylic acid and its derivatives against a panel of biologically relevant targets.
-
Elucidating the structure-activity relationships (SAR) by systematically modifying the substituents on the pyrazole ring.
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Investigating the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
Illustrative Interaction Diagram:
Caption: Hypothetical interaction of the dicarboxylate moiety with an enzyme active site.
Conclusion
1-Methyl-1H-pyrazole-4,5-dicarboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible, and its chemical structure offers multiple points for diversification. While specific biological data for this compound remains to be fully elucidated, the established pharmacological importance of the pyrazole scaffold, combined with the potential of the dicarboxylic acid functionality, makes it a highly promising candidate for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the full potential of this intriguing molecule.
References
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